molecular formula C19H15ClN4O4 B11197443 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11197443
M. Wt: 398.8 g/mol
InChI Key: TXZONJAOTXYGRI-UHFFFAOYSA-N
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Description

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their stability and ability to form hydrogen bonds. This compound, in particular, has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge between the oxadiazole rings.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole has been explored for its potential in several fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of tubulin polymerization, which is crucial for cell division . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole apart is its dual oxadiazole rings, which enhance its stability and biological activity. This unique structure allows for more versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C19H15ClN4O4

Molecular Weight

398.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H15ClN4O4/c1-25-14-8-4-7-13(17(14)26-2)18-21-15(28-24-18)10-16-22-23-19(27-16)11-5-3-6-12(20)9-11/h3-9H,10H2,1-2H3

InChI Key

TXZONJAOTXYGRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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